Compound Description: Dasatinib (Sprycel; BMS-354825) is a tyrosine kinase inhibitor approved for use in imatinib-resistant or -intolerant chronic myelogenous leukemia. It exhibits potential for treating other tumors, including those in the central nervous system (CNS). []
Relevance: While Dasatinib doesn't share direct structural similarities with N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide, both compounds are investigated for their potential in treating various diseases. The research on Dasatinib focuses on its interaction with efflux transporters at the blood-brain barrier, which could be relevant for understanding the distribution and efficacy of other CNS-targeting drugs, including potentially the target compound. []
Compound Description: Ko143 is a selective inhibitor of breast cancer resistance protein (BCRP). [, ]
Relevance: Similar to Dasatinib, Ko143 is relevant due to its role in studying efflux transporters, specifically BCRP. Understanding how Ko143 interacts with BCRP could provide insights into the transport and distribution of compounds like N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide, particularly if the latter is also a BCRP substrate. [, ]
Compound Description: Elacridar (GF120918) is a dual inhibitor of both P-glycoprotein (P-gp) and BCRP efflux transporters. []
Relevance: Elacridar's ability to inhibit both P-gp and BCRP makes it relevant in studying the transport and distribution of N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide. By inhibiting these transporters, Elacridar could potentially enhance the CNS penetration of the target compound, similar to its effect on Dasatinib. []
Compound Description: Zosuquidar (LY335979) is a selective inhibitor of P-glycoprotein (P-gp) efflux transporter. []
Relevance: Similar to Elacridar, Zosuquidar's ability to inhibit P-gp makes it relevant to the study of N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide. Inhibition of P-gp by Zosuquidar could potentially increase brain penetration of the target compound if it's a P-gp substrate. []
Derivatives of 1,2-bis-sulfonamide
Compound Description: A series of 1,2-bis-sulfonamide derivatives are presented as potential modulators of chemokine receptors. These compounds feature diverse substituents (R1-R8, R15-R18) leading to a wide range of structural variations. []
Relevance: While specific structures aren't provided, the paper highlights the importance of specific substituents on the 1,2-bis-sulfonamide scaffold for chemokine receptor modulation. This information is relevant for understanding structure-activity relationships and could guide the design of related compounds with improved pharmacological profiles. Although N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide isn't a 1,2-bis-sulfonamide, exploring structure-activity relationships within this class could provide insights applicable to other drug classes, including those targeting chemokine receptors, like the target compound. []
Compound Description: This entry encompasses a group of structurally similar compounds, including indole and benzo(b)thiophene derivatives. These compounds are investigated for their potential in inhibiting interleukin-4 gene expression. []
Relevance: These compounds, like N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide, are being investigated for their potential therapeutic applications, specifically in the context of immune modulation. The research on these compounds focuses on their anti-inflammatory properties, which could have implications for the development of new treatments for inflammatory diseases. Although the specific structure of N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide differs from these compounds, exploring similar chemical classes with shared biological targets can provide valuable insights for drug discovery. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.